(3-Fluoro-4-propoxyphenyl)methanol
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Overview
Description
(3-Fluoro-4-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2. It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and it contains a fluorine atom at the third position and a propoxy group at the fourth position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-propoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-nitrophenol.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amine group is then alkylated with propyl bromide in the presence of a base like potassium carbonate to form 3-fluoro-4-propoxyphenylamine.
Oxidation: The amine group is oxidized to a hydroxyl group using an oxidizing agent such as potassium permanganate.
Methanol Addition: Finally, the hydroxyl group is converted to a methanol group using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: (3-Fluoro-4-propoxyphenyl)formaldehyde.
Reduction: this compound.
Substitution: (3-Iodo-4-propoxyphenyl)methanol.
Scientific Research Applications
(3-Fluoro-4-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Fluoro-4-propoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the propoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
(3-Fluoro-4-ethoxyphenyl)methanol: Contains an ethoxy group instead of a propoxy group.
(3-Fluoro-4-butoxyphenyl)methanol: Features a butoxy group instead of a propoxy group
Uniqueness
(3-Fluoro-4-propoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .
Properties
IUPAC Name |
(3-fluoro-4-propoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6,12H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWOAHZFRLSPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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